
N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide, also known as J147, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic effects on neurodegenerative diseases.
作用機序
The mechanism of action of N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide is not fully understood, but it has been suggested that it targets multiple pathways involved in neurodegeneration. N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide has been found to activate the transcription factor PGC-1α, which plays a key role in mitochondrial biogenesis and energy metabolism. N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide also increases the expression of neurotrophic factors such as BDNF and NGF, which promote neuronal survival and growth. Additionally, N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide has been shown to inhibit the production of Aβ and reduce neuroinflammation.
Biochemical and Physiological Effects
N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide has been found to have a number of biochemical and physiological effects. In vitro studies have shown that N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide can increase mitochondrial respiration and ATP production, reduce oxidative stress, and inhibit the production of inflammatory cytokines. In vivo studies have shown that N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide can improve cognitive function, reduce Aβ and tau pathology, and enhance synaptic plasticity.
実験室実験の利点と制限
N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide has several advantages for lab experiments. It is stable under various conditions, has low toxicity, and is effective at low concentrations. However, N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide has some limitations, including its low solubility in water and its relatively high cost compared to other compounds.
将来の方向性
There are several future directions for N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide research. One area of focus is the development of N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide analogs with improved pharmacokinetic properties and efficacy. Another area of interest is the investigation of N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide's effects on other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further studies are needed to elucidate the precise mechanism of action of N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide and its potential interactions with other compounds.
Conclusion
In conclusion, N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide is a synthetic compound that has shown promise as a potential therapeutic agent for neurodegenerative diseases. Its mechanism of action is not fully understood, but it appears to target multiple pathways involved in neurodegeneration. N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the potential of N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide as a therapeutic agent and to develop more effective analogs.
合成法
N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide was first synthesized by Schubert et al. in 2012 using a multi-step process involving the condensation of 2-cyclopenten-1-one with 3-bromopyridine, followed by reduction and N-methylation reactions. The final compound was obtained with a yield of 5.8% and was found to be stable under various conditions.
科学的研究の応用
N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide has been extensively studied for its potential therapeutic effects on neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). In vitro and in vivo studies have shown that N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide can improve cognitive function, reduce amyloid beta (Aβ) and tau pathology, and enhance synaptic plasticity. N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide has also been found to have neuroprotective effects against oxidative stress and inflammation.
特性
IUPAC Name |
N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-15(10-11-5-4-8-14-9-11)13(16)12-6-2-3-7-12/h4-5,8-9,12H,2-3,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFFVXZZFGTRFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

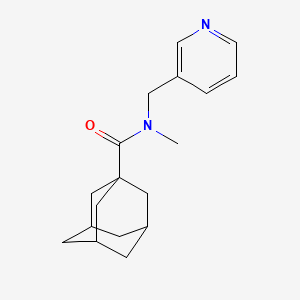
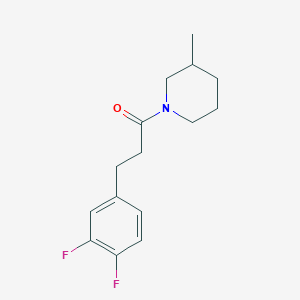
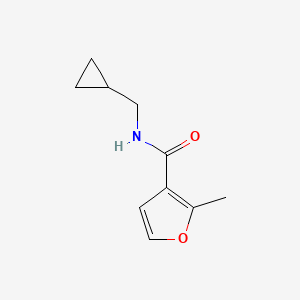
![N-[(3-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511156.png)
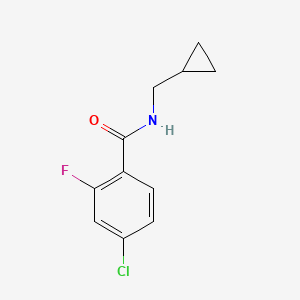
![N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511178.png)
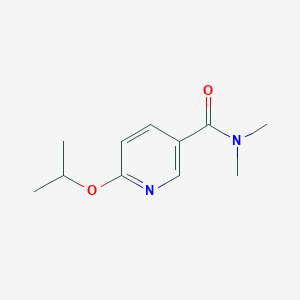
![N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7511206.png)





